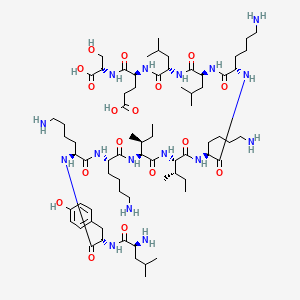
Platelet factor 4 (59-70)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
活性化血小板のα顆粒から放出され、血小板凝集中に放出され、血管内皮表面のヘパリン様分子を中和することで血液凝固を促進する重要な役割を果たします . このケモカインは、中性球や線維芽細胞の走化性因子として働き、創傷治癒と炎症に関与しています .
2. 製法
合成経路と反応条件: 血小板第4因子は通常、ヒト血小板から精製されます。このプロセスには、血小板濃縮物の回収、それに続く硫酸アンモニウムによる沈殿が含まれます。 次に、上清を透析して、ヘパリンt-アミノカプロン酸セファロースを用いたアフィニティクロマトグラフィーカラムにかけます . 混入タンパク質は洗い流し、血小板第4因子は、バルビタール緩衝液中で塩化ナトリウムの勾配で溶出されます .
工業的製造方法: 組換え血小板第4因子は、細菌発現系を用いて製造することができます。血小板第4因子をコードする遺伝子を、発現ベクターにクローニングして、大腸菌に導入します。 タンパク質発現を誘導し、組換えタンパク質をアフィニティクロマトグラフィーで精製します . この方法により、天然型と構造的および機能的に類似した血小板第4因子を大量に生産することができます .
準備方法
Synthetic Routes and Reaction Conditions: Platelet factor 4 is typically purified from human platelets. The process involves the collection of platelet concentrates, followed by precipitation with ammonium sulfate. The supernatant is then dialyzed and applied to an affinity chromatography column using heparin t-aminocaproic acid Sepharose . Contaminating proteins are washed away, and platelet factor 4 is eluted with a gradient of sodium chloride in sodium barbital buffer .
Industrial Production Methods: Recombinant platelet factor 4 can be produced using bacterial expression systems. The gene encoding platelet factor 4 is cloned into an expression vector and introduced into Escherichia coli. Protein expression is induced, and the recombinant protein is purified using affinity chromatography . This method allows for the production of large quantities of platelet factor 4 with structural and functional similarity to its native form .
化学反応の分析
反応の種類: 血小板第4因子は、ヘパリンやグリコサミノグリカンなど、負電荷を帯びた分子との結合を含む様々な相互作用を起こします . これらの相互作用は、凝固と免疫応答における役割にとって重要です。
一般的な試薬と条件:
ヘパリン: 血小板第4因子はヘパリンに強く結合し、免疫応答を誘発する可能性のある複合体を形成します.
グリコサミノグリカン: これらの長鎖状の直鎖状多糖は、血小板第4因子と相互作用し、凝固における役割を促進します.
生成される主な生成物: これらの相互作用から生成される主な生成物は、血小板第4因子-ヘパリン複合体であり、ヘパリン誘発血小板減少症において重要な役割を果たします .
4. 科学研究への応用
血小板第4因子は、様々な科学研究に応用されています:
科学的研究の応用
Neurogenesis and Cognitive Function
Recent studies have highlighted the role of PF4 in promoting neurogenesis, particularly in the context of aging. Research indicates that PF4 is released during exercise and is crucial for enhancing hippocampal precursor cell proliferation in aged mice.
- Mechanism of Action : PF4 has been shown to stimulate neuronal differentiation and promote survival among neural precursor cells. In vitro studies demonstrated that treatment with recombinant PF4 significantly increased the number of neurons while having minimal effects on astrocyte differentiation . Furthermore, systemic delivery of PF4 can mimic the cognitive rejuvenating effects of exercise by enhancing adult hippocampal neurogenesis, thus restoring cognitive function in aged brains .
- Gene Expression Changes : PF4 treatment resulted in significant changes in gene expression profiles associated with neuronal differentiation. A gene ontology analysis revealed enrichment in biological processes related to neuron generation and differentiation .
Cancer Immunology
PF4 plays a pivotal role in modulating immune responses against tumors. Its involvement has been documented in several cancer types where it enhances immune surveillance and inhibits tumor progression.
- Immune Cell Interaction : PF4 enhances the adhesion of neutrophils, eosinophils, and monocytes, thereby facilitating their migration to tumor sites. This mechanism supports anti-tumor immunity by promoting inflammation and inhibiting T cell activation, which could lead to decreased metastasis formation .
- Clinical Implications : Elevated levels of PF4 have been associated with various malignancies, including pancreatic cancer and chronic obstructive pulmonary disease (COPD). Its role as a potential biomarker for cancer prognosis is currently under investigation .
Thrombotic Disorders
PF4 is also critical in understanding heparin-induced thrombocytopenia (HIT), a serious complication arising from heparin therapy.
- Pathophysiological Role : In HIT, antibodies against PF4/heparin complexes lead to platelet activation and subsequent thrombosis. Studies have established a correlation between elevated anti-PF4 antibodies and thrombotic events in patients receiving heparin .
- Clinical Observations : A study involving patients with COVID-19 revealed that elevated levels of PF4 were associated with dysregulated angiogenesis and immunothrombosis, indicating its potential role as a therapeutic target in managing thrombotic complications .
Table 1: Summary of PF4 Applications
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Neurogenesis | Enhances hippocampal precursor cell proliferation | Systemic PF4 delivery restores cognitive function |
| Cancer Immunology | Promotes immune cell adhesion to tumors | Inhibits T cell activation; reduces metastasis |
| Thrombotic Disorders | Mediates HIT through antibody interactions | Elevated PF4 correlates with thrombotic events |
Case Study Example: Neurogenesis Enhancement
In a controlled experiment involving aged transgenic mice lacking PF4, researchers observed significantly reduced levels of neurogenesis compared to wild-type mice. The absence of PF4 led to fewer proliferating neural precursor cells, underscoring its essential role in maintaining baseline neurogenic activity .
作用機序
血小板第4因子は、血管内皮表面のヘパリン様分子に結合することで、局所的な抗トロンビン活性を阻害し、凝固を促進します . 中性球、線維芽細胞、単球に対する走化性活性に関与するケモカイン受容体CXCR3-Bと相互作用します . さらに、血小板第4因子は、血小板におけるトロンボポエチン受容体c-Mplを活性化し、ヤヌスキナーゼ2を活性化し、シグナル伝達および転写活性化因子3および5のリン酸化を引き起こし、血小板凝集を誘発します .
6. 類似の化合物との比較
血小板第4因子は、ヘパリンへの強い結合親和性とヘパリン誘発血小板減少症における役割において独特です。類似の化合物には以下のようなものがあります:
血小板活性化因子: 凝固と炎症に関与する別の血小板由来因子.
血小板由来成長因子: 創傷治癒と血管新生に役割を果たす血小板から放出される成長因子.
血小板第4因子は、ヘパリンを中和する特定の役割と、ヘパリン誘発血小板減少症やワクチン誘発免疫性血栓性血小板減少症などの免疫媒介性疾患への関与において際立っています .
類似化合物との比較
Platelet factor 4 is unique in its strong binding affinity to heparin and its role in heparin-induced thrombocytopenia. Similar compounds include:
Platelet-activating factor: Another platelet-derived factor involved in coagulation and inflammation.
Platelet-derived growth factor: A growth factor released by platelets that plays a role in wound healing and angiogenesis.
Platelet factor 4 stands out due to its specific role in neutralizing heparin and its involvement in immune-mediated conditions such as heparin-induced thrombocytopenia and vaccine-induced immune thrombotic thrombocytopenia .
特性
CAS番号 |
88145-47-5 |
|---|---|
分子式 |
C71H126N16O17 |
分子量 |
1475.9 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H126N16O17/c1-11-43(9)58(87-70(102)59(44(10)12-2)86-65(97)51(24-16-20-34-75)78-61(93)48(21-13-17-31-72)79-68(100)55(38-45-25-27-46(89)28-26-45)82-60(92)47(76)35-40(3)4)69(101)81-50(23-15-19-33-74)62(94)77-49(22-14-18-32-73)63(95)83-54(37-42(7)8)67(99)84-53(36-41(5)6)66(98)80-52(29-30-57(90)91)64(96)85-56(39-88)71(103)104/h25-28,40-44,47-56,58-59,88-89H,11-24,29-39,72-76H2,1-10H3,(H,77,94)(H,78,93)(H,79,100)(H,80,98)(H,81,101)(H,82,92)(H,83,95)(H,84,99)(H,85,96)(H,86,97)(H,87,102)(H,90,91)(H,103,104)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |
InChIキー |
SVIMOXOHMCOIRM-UVKYVJJHSA-N |
SMILES |
OC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)CC)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H](CC(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Platelet factor 4 (59-70); PF4 (59-70); |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















